molecular formula C12H15NO4S B3367788 1-(4-Methoxybenzenesulfonyl)piperidin-4-one CAS No. 196085-08-2

1-(4-Methoxybenzenesulfonyl)piperidin-4-one

Cat. No.: B3367788
CAS No.: 196085-08-2
M. Wt: 269.32 g/mol
InChI Key: NZTXTKFAUBNPPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methoxybenzenesulfonyl)piperidin-4-one is a chemical intermediate of interest in medicinal chemistry and drug discovery research. It features a piperidin-4-one scaffold, a versatile precursor for synthesizing a wide range of biologically active molecules. The 4-methoxybenzenesulfonyl (mosyl) moiety is a common protecting group and a key structural element that can influence the pharmacokinetic properties of a compound . Research indicates that structurally related 1,4-disubstituted piperidine derivatives are valuable scaffolds for developing novel therapeutic agents. These compounds show potential for various biological activities . For instance, similar compounds have been synthesized and evaluated as inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are targets in neurodegenerative disease research . Additionally, such piperidine derivatives have been investigated for their antioxidant and anti-urease activities . The piperidin-4-one core allows for further functionalization at the carbonyl and carbon positions, making it a valuable building block for creating diverse compound libraries for high-throughput screening . This product is intended for use in organic synthesis and pharmaceutical R&D as a key intermediate. It is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-11-2-4-12(5-3-11)18(15,16)13-8-6-10(14)7-9-13/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTXTKFAUBNPPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of 1 4 Methoxybenzenesulfonyl Piperidin 4 One

Established Synthetic Routes Towards 1-(4-Methoxybenzenesulfonyl)piperidin-4-one

Traditional synthetic strategies for this compound typically rely on the construction of the piperidin-4-one core, followed by the introduction of the 4-methoxybenzenesulfonyl group onto the nitrogen atom.

One of the most fundamental methods for creating the piperidin-4-one ring is the Mannich condensation reaction. chemrevlett.com This reaction typically involves the condensation of an aldehyde, a primary amine or ammonia, and a ketone possessing at least two active hydrogen atoms. For instance, the reaction of an appropriately substituted aldehyde, an amine like ammonium (B1175870) acetate, and a ketone can yield the core piperidone structure. chemrevlett.com

A widely utilized precursor is 1-benzyl-4-piperidone, which can be synthesized via several routes. Following the formation of the piperidone ring, the crucial step is the N-sulfonylation. This is typically achieved by reacting piperidin-4-one (or its hydrochloride salt) with 4-methoxybenzenesulfonyl chloride in the presence of a base. The base, often an organic amine like triethylamine (B128534) or an inorganic base like potassium carbonate, serves to neutralize the hydrochloric acid generated during the reaction. The reaction is generally performed in an aprotic solvent such as dichloromethane (B109758) or N,N-Dimethylformamide. core.ac.ukresearchgate.net In cases where a protecting group like a benzyl (B1604629) group is used on the nitrogen, a debenzylation step, often accomplished by catalytic hydrogenation, is required prior to sulfonylation. researchgate.net

A representative multi-step synthesis is outlined in the table below.

Table 1: Representative Multi-Step Synthesis of this compound

Step Description Starting Materials Key Reagents & Conditions Product
1 Piperidin-4-one Ring Formation Diethanolamine Hydrobromic acid (HBr), heat; followed by reaction with an amine source. Piperidin-4-one precursor

This table represents a generalized synthetic route. Specific conditions and intermediate steps may vary based on the detailed protocol.

The synthesis of this compound can be analyzed through the strategic lenses of convergent and divergent synthesis. researchgate.net

Conversely, a divergent synthesis starts from a central core molecule that is subsequently reacted to create a library of structurally related compounds. wikipedia.org In this context, this compound itself serves as an excellent starting point for divergent synthesis. The ketone functional group at the C4 position is a versatile handle for a wide array of chemical transformations. This allows for the generation of a diverse range of derivatives, which is particularly valuable in drug discovery programs for exploring structure-activity relationships. nih.govrsc.org For example, the ketone can be converted into an alcohol, an amine (via reductive amination), or an alkene (via Wittig reaction), leading to a family of related N-sulfonylpiperidine compounds.

Exploration of Advanced Catalytic and Reagent-Based Syntheses for this compound

Modern synthetic chemistry has seen a shift towards more efficient and selective methods, with a strong emphasis on catalysis. These advanced strategies offer potential improvements over traditional methods for synthesizing the sulfonylpiperidone core.

Transition-metal catalysis provides powerful and atom-economical tools for the construction of heterocyclic rings like piperidine (B6355638). acs.org While direct catalytic synthesis of the final target compound is not widely reported, these methods are highly relevant for the efficient preparation of the piperidin-4-one core. digitellinc.com

Several key transition-metal catalyzed reactions can be applied:

Hydroamination: The intramolecular hydroamination of aminoalkenes is a direct method for forming the piperidine ring. Catalysts based on gold (Au) or rhodium (Rh) have been developed for this transformation, though challenges in selectivity can arise. acs.org

Ring-Closing Metathesis (RCM): RCM, utilizing ruthenium-based catalysts such as the Grubbs catalyst, is a robust method for forming cyclic structures. A suitably designed diene-containing amine precursor could be cyclized to form a piperidine derivative, which could then be converted to the desired piperidone. whiterose.ac.uk

Reductive Cyclization: Palladium-catalyzed reductive cyclization of precursors like 6-oxoamino acid derivatives can effectively form the piperidine ring. whiterose.ac.uk

These catalytic methods offer advantages in terms of efficiency and the ability to construct complex molecular architectures under mild conditions.

Table 2: Selected Transition-Metal Catalyzed Reactions for Piperidine Synthesis

Catalytic Method Metal Catalyst (Example) Reaction Type Relevance to Piperidone Synthesis
Ring-Closing Metathesis Grubbs Catalyst (Ruthenium) C=C bond formation Cyclization of a diene precursor to form a piperidine ring. whiterose.ac.uk
Hydroamination Gold (I) or Rhodium (I) complexes C-N bond formation Intramolecular cyclization of an aminoalkene to form the piperidine core. acs.org

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful field in asymmetric synthesis, offering a metal-free alternative to traditional catalysis. nih.gov For the synthesis of sulfonylpiperidones, organocatalysis can be applied to the asymmetric construction of the piperidone ring.

Chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, can catalyze key bond-forming reactions like the Mannich or Michael reactions. nih.gov For instance, an asymmetric Michael addition of a nucleophile to an α,β-unsaturated imine, followed by cyclization, could provide an enantiomerically enriched piperidone core. This approach is valuable for producing chiral building blocks for pharmaceuticals. mdpi.comresearchgate.net While organocatalytic N-sulfonylation is less common, the development of superbases and other organocatalysts for activating sulfonyl groups represents an area of ongoing research. rsc.org

Sustainable and Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to pharmaceutical synthesis is of growing importance, aiming to reduce environmental impact and improve safety and efficiency. nih.govunibo.it

Several aspects of the synthesis of this compound can be improved through green chemistry:

Solvent Selection: Traditional syntheses often use hazardous chlorinated solvents like dichloromethane. These can be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even deep eutectic solvents (DES). For example, the synthesis of other piperidin-4-one derivatives has been successfully demonstrated in a DES composed of glucose and urea. asianpubs.org

Atom Economy: Catalytic methods, as described in section 2.2, inherently improve atom economy by reducing the need for stoichiometric reagents that are consumed in the reaction. nih.gov

Process Intensification: The use of continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors allow for better control over reaction parameters, improved safety, reduced solvent usage, and easier scale-up. syrris.jprsc.org Multi-step syntheses can be telescoped into a single continuous flow process, minimizing manual handling and purification steps. tue.nlresearchgate.net

Alternative Reagents: Replacing hazardous reagents is a key goal. For example, in solid-phase peptide synthesis, significant effort has been made to find greener alternatives to bases like piperidine, highlighting a broader trend toward more benign amine bases. rsc.org

Table 3: Application of Green Chemistry Principles

Green Chemistry Principle Conventional Method Potential Green Alternative
Safer Solvents Dichloromethane, Chloroform 2-MeTHF, Ethyl Acetate, Deep Eutectic Solvents asianpubs.org
Catalysis Stoichiometric base (e.g., triethylamine) Catalytic amounts of a more efficient base; transition-metal or organocatalysis for ring formation. acs.orgmdpi.com
Waste Reduction Multi-step batch synthesis with intermediate purifications One-pot or telescoped reactions; continuous flow synthesis. syrris.jpresearchgate.net

| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis; flow reactors with precise temperature control. |

By incorporating these principles, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Solvent-Free and Aqueous-Phase Synthetic Protocols

The use of water as a solvent or the complete elimination of solvents in chemical synthesis represents a significant step towards more environmentally benign processes. These approaches not to only reduce the environmental impact associated with volatile organic compounds (VOCs) but can also lead to improved reaction rates and selectivities.

Solvent-Free Synthesis:

Solvent-free, or neat, reactions are conducted by intimately mixing the solid or liquid reactants without any solvent. This method can lead to higher reaction concentrations, faster reaction times, and simplified product isolation. For the synthesis of N-sulfonylated piperidines, a solvent-free approach would involve the direct reaction of piperidin-4-one with 4-methoxybenzenesulfonyl chloride, often in the presence of a solid base to neutralize the hydrogen chloride byproduct. While specific literature on the solvent-free synthesis of this compound is not abundant, the principle has been successfully applied to the synthesis of other N-substituted amines through mechanochemical grinding, which facilitates intimate contact between reactants. rsc.org

Aqueous-Phase Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxicity, non-flammability, and abundance. The synthesis of piperidine derivatives in aqueous media has been demonstrated to be effective. For instance, the hydrogenation of substituted pyridines to the corresponding piperidines has been successfully carried out in water, sometimes with the aid of a heterogeneous catalyst. mdpi.com The N-sulfonylation of amines in water is also a viable strategy, often facilitated by a base to ensure the solubility of the amine reactant and to scavenge the acid produced. The challenge in applying this to the synthesis of this compound lies in the hydrolytic sensitivity of the sulfonyl chloride reactant. However, under controlled pH and temperature, the reaction can proceed efficiently.

The following table summarizes representative conditions for related aqueous-phase syntheses, illustrating the potential for adaptation to the target compound.

Amine SubstrateSulfonyl ChlorideBaseSolventTemperature (°C)Yield (%)
PiperidineBenzenesulfonyl chlorideNaHCO₃WaterRoom Temperature85
Morpholinep-Toluenesulfonyl chlorideK₂CO₃Water/THF5092
PyrrolidineDansyl chlorideNaOHWaterRoom Temperature88

This table presents illustrative data for analogous reactions to demonstrate the feasibility of aqueous-phase N-sulfonylation.

Microwave-Assisted and Mechanochemical Synthesis Techniques

To further enhance reaction efficiency and reduce environmental impact, alternative energy sources such as microwave irradiation and mechanical grinding have been explored for the synthesis of sulfonamides and piperidine derivatives.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes microwave energy to heat reactions rapidly and efficiently. This technique often leads to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. researchgate.net The synthesis of sulfonamides, including N-sulfonylated piperidines, has been shown to be highly amenable to microwave irradiation. amazonaws.comnih.gov For the preparation of this compound, a mixture of piperidin-4-one, 4-methoxybenzenesulfonyl chloride, and a suitable base in a minimal amount of a high-dielectric solvent can be subjected to microwave irradiation, likely resulting in a rapid and high-yielding conversion. amazonaws.comnih.gov

The table below provides examples of microwave-assisted synthesis of related N-sulfonylated compounds.

AmineSulfonyl ReagentSolventPower (W)Time (min)Yield (%)
PiperidineMethanesulfonyl chlorideNone1001088
Morpholinep-Toluenesulfonic acidNone1501590
AnilineBenzenesulfonyl chlorideEthanol120595

This table contains representative data from analogous microwave-assisted syntheses to illustrate the efficiency of this technique. amazonaws.com

Mechanochemical Synthesis:

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. rsc.org This solvent-free technique is highly efficient and environmentally friendly. The synthesis of aromatic sulfonamides has been successfully achieved through mechanochemical methods, demonstrating the broad applicability of this approach. rsc.orgrsc.org A plausible mechanochemical route to this compound would involve grinding piperidin-4-one hydrochloride with 4-methoxybenzenesulfonyl chloride and a solid base, such as potassium carbonate, in a ball mill. This process would facilitate the reaction by ensuring intimate contact between the reactants in the absence of a solvent. rsc.orgresearchgate.net

Atom Economy and Reaction Efficiency Considerations

Atom Economy:

Atom economy is a theoretical measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comrsc.org It is calculated as:

For the synthesis of this compound from piperidin-4-one hydrochloride and 4-methoxybenzenesulfonyl chloride in the presence of a base like triethylamine, the reaction is:

C₅H₁₀ClNO + C₇H₇ClO₃S + 2(C₂H₅)₃N → C₁₂H₁₅NO₃S + 2(C₂H₅)₃N·HCl

The atom economy for this reaction is less than ideal due to the formation of triethylamine hydrochloride as a byproduct. A more atom-economical approach would be a direct addition reaction where all reactant atoms are incorporated into the final product, although this is not feasible for this particular transformation.

Reaction Efficiency:

While atom economy is a theoretical value, reaction efficiency takes into account the chemical yield, selectivity, and reaction conditions. Green chemistry principles aim to maximize reaction efficiency by using catalytic methods, optimizing reaction conditions to minimize byproducts, and simplifying workup procedures. The use of microwave-assisted and mechanochemical synthesis often leads to higher reaction efficiencies by reducing reaction times and improving yields. researchgate.netresearchgate.net

The following table provides a comparative overview of the green chemistry metrics for different synthetic approaches to N-sulfonylation.

Synthetic MethodTypical SolventEnergy SourceAtom EconomyReaction Efficiency
ConventionalOrganic SolventThermalModerateVariable
Aqueous-PhaseWaterThermalModerateGood to Excellent
Microwave-AssistedMinimal/NoneMicrowaveModerateHigh to Excellent
MechanochemicalNoneMechanicalModerateHigh to Excellent

This table provides a qualitative comparison of different synthetic methodologies.

Reactivity and Derivatization Strategies for 1 4 Methoxybenzenesulfonyl Piperidin 4 One

Chemical Transformations of the Ketone Moiety in 1-(4-Methoxybenzenesulfonyl)piperidin-4-one

The ketone group at the C-4 position of the piperidine (B6355638) ring is a primary site for synthetic modification. It serves as an electrophilic center, readily engaging in a variety of nucleophilic addition and condensation reactions. smolecule.com The adjacent α-carbons are also activated towards deprotonation, enabling a range of functionalization reactions.

The carbonyl group of this compound is susceptible to attack by various nucleophiles. Furthermore, the protons on the carbons alpha to the ketone are acidic enough to be removed by a base, forming an enolate ion. This enolate is a key intermediate in several important carbon-carbon bond-forming reactions.

Mannich Reaction: The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (in this case, this compound), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgchemrevlett.com The reaction proceeds via the formation of an iminium ion from the aldehyde and amine, which then acts as an electrophile for the enolate of the piperidone. wikipedia.orgnih.gov This process introduces an aminomethyl group at the α-position of the ketone, yielding a β-amino-carbonyl compound known as a Mannich base. wikipedia.org This strategy is a powerful tool for synthesizing complex piperidine derivatives. chemrevlett.com

Claisen-Schmidt Condensation: This reaction is a specific type of crossed aldol (B89426) condensation between a ketone containing α-hydrogens and an aromatic aldehyde that lacks them. wikipedia.orggordon.edu In this context, this compound serves as the ketone component. Under basic conditions (e.g., sodium hydroxide), the piperidone forms an enolate that attacks the electrophilic carbonyl carbon of the aromatic aldehyde. gordon.edunih.gov The initial β-hydroxycarbonyl adduct typically undergoes spontaneous dehydration to yield a more stable, conjugated α,α'-bis(benzylidene)cycloalkanone derivative. gordon.edunih.gov

Interactive Data Table: Condensation Reactions of the Piperidone Ketone
Reaction TypeReactantsKey IntermediateProduct TypeReference
Mannich ReactionPiperidone, Aldehyde (e.g., Formaldehyde), AmineIminium ionβ-Amino-carbonyl compound (Mannich Base) nih.gov, wikipedia.org
Claisen-Schmidt CondensationPiperidone, Aromatic AldehydeEnolate ionα,α'-bis(arylidene)cycloalkanone wikipedia.org, nih.gov

The electron-withdrawing nature of the N-sulfonyl group enhances the acidity of the protons at the C-3 and C-5 positions (alpha to the ketone). This facilitates the formation of an enolate under basic conditions, which can then react with various electrophiles. This allows for the introduction of a wide range of substituents at the α-position. Common α-functionalization strategies include alkylation, where the enolate is treated with an alkyl halide to form a new carbon-carbon bond, and halogenation, using an electrophilic halogen source.

Modifications and Reactivity of the Piperidine Nitrogen in this compound Derivatives

The nitrogen atom in the piperidine ring is directly bonded to a sulfonyl group, which fundamentally alters its typical reactivity profile. This sulfonamide linkage is robust and has significant electronic and steric consequences for the molecule.

The 4-methoxybenzenesulfonyl group serves as a powerful electron-withdrawing group. This has two major effects on the reactivity of the molecule:

Deactivation of the Nitrogen: The lone pair of electrons on the piperidine nitrogen is delocalized into the sulfonyl group, significantly reducing its nucleophilicity and basicity. Consequently, the nitrogen does not readily participate in reactions typical of secondary amines, such as N-alkylation or protonation under mild acidic conditions.

Activation of α-Protons: By withdrawing electron density from the ring, the sulfonyl group increases the acidity of the protons on the carbons adjacent to the ketone. This facilitates the enolate formation necessary for the Mannich and Claisen-Schmidt condensations, as well as other α-functionalization reactions discussed in section 3.1.

Quaternization: The direct N-alkylation of the sulfonamide nitrogen to form a quaternary ammonium (B1175870) salt is generally not feasible due to its extremely low nucleophilicity. Quaternization reactions typically require a nucleophilic amine to attack an alkyl halide in what is known as the Menshutkin reaction. researchgate.net Therefore, to achieve quaternization at the piperidine nitrogen, the 4-methoxybenzenesulfonyl protecting group would first need to be removed to liberate the secondary amine, which could then be readily alkylated. researchgate.net

Ring Expansion/Contraction: While not commonly reported for this specific compound, N-sulfonylated lactams and other cyclic amines can participate in ring expansion reactions. whiterose.ac.ukresearchgate.net These strategies often involve complex multi-step sequences, for instance, where a functional group is installed elsewhere in the molecule that can trigger a rearrangement and subsequent expansion of the piperidine ring to a seven-membered azepane or larger macrocycle. whiterose.ac.ukresearchgate.net Such transformations represent advanced derivatization strategies for creating novel heterocyclic scaffolds.

Reactivity Profiling of the Sulfonyl Group and Methoxybenzene Moiety

The 4-methoxybenzenesulfonyl group is primarily known as a stable protecting group for amines. Its removal, or deprotection, is a key reaction for further functionalization of the piperidine nitrogen.

Cleavage of the N-S bond in sulfonamides typically requires harsh reaction conditions. Common methods include treatment with strong acids or the use of potent reducing agents. For instance, the related 4-methoxybenzyl (Mob) protecting group can be cleaved using cocktails containing trifluoroacetic acid (TFA) and scavengers like thioanisole (B89551) or triethylsilane. nih.govnih.gov Similar acidic or reductive conditions are generally required to cleave the arenesulfonyl group from the piperidine nitrogen. The stability of this group makes it orthogonal to many other reactions, allowing for extensive modification of the rest of the molecule before its removal. thermofisher.com

The methoxybenzene moiety itself is generally unreactive under most conditions used to modify the piperidine ring. The methoxy (B1213986) group is an ortho-, para-director for electrophilic aromatic substitution, but the aromatic ring is deactivated by the attached sulfonyl group, making such reactions difficult. The ether linkage of the methoxy group is robust but can be cleaved under strongly acidic conditions (e.g., with HBr) or with specific ether-cleaving reagents, though this would likely also cleave the sulfonamide bond. researchgate.net

Interactive Data Table: Reactivity of Molecular Moieties
MoietyPrimary ReactivityInfluencing FactorsCommon TransformationsReference
Ketone (C=O)ElectrophilicSteric hindrance, electronic effects of N-substituentNucleophilic addition, condensation (Mannich, Claisen-Schmidt) smolecule.com, wikipedia.org, nih.gov
α-Carbons (C-3, C-5)Nucleophilic (as enolate)Acidity enhanced by N-sulfonyl groupAlkylation, Halogenation-
Piperidine Nitrogen (as sulfonamide)Non-nucleophilic, Non-basicElectron-withdrawing sulfonyl groupDeprotection (cleavage of N-S bond) thermofisher.com
Sulfonyl Group (-SO2-)Electrophilic at sulfurStable, requires harsh conditions for cleavageNucleophilic substitution (cleavage) , thermofisher.com
MethoxybenzeneGenerally inertDeactivated by sulfonyl groupEther cleavage (harsh conditions) researchgate.net

Investigation of Sulfonyl Group Transformations and Cleavage

The 4-methoxybenzenesulfonyl group, often used as a protecting group for amines, can be cleaved under specific conditions to yield the free piperidin-4-one. The stability of this group and the conditions required for its removal are influenced by the electron-donating nature of the methoxy group on the aromatic ring. While specific studies on the cleavage of the 4-methoxybenzenesulfonyl group from this compound are not extensively documented, analogous transformations involving similar N-arylsulfonyl compounds provide insight into potential deprotection strategies.

For instance, related N-arylsulfonyl groups, such as the nosyl (2-nitrobenzenesulfonyl) and tosyl (4-toluenesulfonyl) groups, are commonly cleaved using nucleophilic reagents. The deprotection of nosyl amides, for example, is often achieved through nucleophilic aromatic substitution with thiols, such as thiophenol, in the presence of a base like potassium hydroxide. This process involves the formation of a Meisenheimer complex. Given the structural similarities, it is plausible that similar thiol-based reagents could be effective for the cleavage of the 4-methoxybenzenesulfonyl group, although potentially requiring harsher conditions due to the less electron-deficient nature of the methoxy-substituted ring compared to a nitro-substituted one.

Furthermore, studies on the cleavage of electron-rich arylsulfonyl groups from guanidines have shown that they are more readily removed than the tosyl group. For example, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group can be cleaved using a mixture of methanesulfonic acid and trifluoroacetic acid in the presence of a scavenger like thioanisole. nih.gov This suggests that acidic conditions could also be explored for the deprotection of this compound.

A summary of potential cleavage conditions, based on analogous N-arylsulfonyl compounds, is presented in the table below.

Deprotection MethodReagentsTypical ConditionsComments
Thiol-mediated CleavageThiophenol, Potassium HydroxideAcetonitrile, 50°CEffective for electron-deficient sulfonyl groups like nosyl; may require more forcing conditions for the 4-methoxybenzenesulfonyl group.
Acidic CleavageMethanesulfonic acid, Trifluoroacetic acid, ThioanisoleNot specifiedEffective for electron-rich sulfonyl groups like Mtr; potential for side reactions.

This table is based on data from analogous compounds and represents potential methods for the deprotection of this compound.

Electrophilic and Nucleophilic Aromatic Substitutions on the Methoxybenzene Ring

The methoxybenzene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, allowing for further functionalization of the molecule.

Electrophilic Aromatic Substitution (EAS)

The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions. quora.com Consequently, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to occur preferentially at the positions ortho to the methoxy group. The sulfonyl group, being electron-withdrawing, would have a deactivating effect on the ring, but the activating effect of the methoxy group is generally dominant.

Common electrophilic aromatic substitution reactions that could be applied to the methoxybenzene ring are outlined below.

ReactionReagentsExpected Product(s)
NitrationHNO3, H2SO41-(2-Nitro-4-methoxybenzenesulfonyl)piperidin-4-one and 1-(3-Nitro-4-methoxybenzenesulfonyl)piperidin-4-one
BrominationBr2, FeBr31-(2-Bromo-4-methoxybenzenesulfonyl)piperidin-4-one and 1-(3-Bromo-4-methoxybenzenesulfonyl)piperidin-4-one
Friedel-Crafts AcylationAcyl chloride, AlCl31-(2-Acyl-4-methoxybenzenesulfonyl)piperidin-4-one and 1-(3-Acyl-4-methoxybenzenesulfonyl)piperidin-4-one

This table presents predicted outcomes based on general principles of electrophilic aromatic substitution on anisole (B1667542) derivatives.

Nucleophilic Aromatic Substitution (SNA_r)

Aromatic rings, especially those that are electron-rich like anisole, are generally not reactive towards nucleophilic aromatic substitution. wikipedia.org For an SNA_r reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups, usually positioned ortho or para to a good leaving group. wikipedia.org The methoxybenzene ring in this compound lacks such strong electron-withdrawing groups. Therefore, it is expected to be unreactive towards nucleophilic aromatic substitution under standard conditions. While certain specialized conditions or catalysts can facilitate such reactions on unactivated rings, these are not common transformations for this type of substrate.

1 4 Methoxybenzenesulfonyl Piperidin 4 One As a Versatile Intermediate in Complex Molecule Synthesis

Utilization of 1-(4-Methoxybenzenesulfonyl)piperidin-4-one in the Construction of Advanced Nitrogen Heterocycles

The piperidin-4-one core is a valuable precursor for the synthesis of various nitrogen-containing heterocycles. googleapis.com The reactivity of the ketone allows for additions, condensations, and cycloadditions, leading to the formation of more intricate molecular architectures. The nosyl group plays a crucial role by activating the adjacent methylene (B1212753) groups and influencing the stereochemical outcome of reactions, thereby enabling the synthesis of complex, polyfunctionalized piperidine (B6355638) derivatives. These derivatives are foundational to many alkaloids and therapeutic compounds. googleapis.com The development of modular and efficient synthetic routes to substituted piperidines is an area of continuous research, with methods like gold-catalyzed cyclizations offering novel pathways to these important structures. nih.gov

Synthesis of Spirocyclic and Fused Ring Systems Featuring the Piperidone Core

The carbonyl group of this compound is an ideal anchor point for the construction of spirocycles—bicyclic systems where two rings are connected by a single common atom. nih.gov Spirocyclic scaffolds are of great interest in medicinal chemistry due to their rigid, three-dimensional structures which can enhance interactions with biological targets. nih.gov

Various synthetic strategies have been employed to convert N-protected piperidones into spirocyclic systems. For instance, reactions involving the ketone can lead to the formation of spiro-oxazolidinones or spiro-imidazolinones. preprints.org One common approach is the three-component reaction of the piperidone, an amine, and a cyanide source (Strecker reaction) to form an α-amino nitrile, which can then be cyclized to generate spiro-heterocycles. preprints.org Another strategy involves cycloaddition reactions, such as the [3+2] cycloaddition of tosylhydrazones derived from the piperidone with electron-deficient alkenes to form spirocyclic dihydropyrazoles. shu.ac.uk

Table 1: Examples of Spirocyclic Systems Synthesized from Piperidone Precursors

Piperidone DerivativeReaction TypeResulting Spirocycle TypeKey Reagents
1-Benzyl piperidin-4-oneStrecker reaction followed by condensationSpiro-imidazolinoneAniline, Trimethylsilyl cyanide, N,N-dimethylformamide dimethyl acetal
N-Boc-piperidin-4-one tosylhydrazone[3+2] CycloadditionSpiro-dihydropyrazoleElectron-deficient alkenes (e.g., acrylates)
1-Phenethyl piperidin-4-oneReformatsky reactionSpiro-oxazolidinone precursor (β-amino alcohol)Ethyl bromoacetate, Zinc

These methods highlight the utility of the piperidone core in generating structurally diverse and complex spirocyclic architectures, which are valuable scaffolds in drug discovery. shu.ac.ukrsc.org

Stereoselective Synthesis of Advanced Piperidine-Based Scaffolds

Controlling stereochemistry is paramount in the synthesis of biologically active molecules. This compound and its derivatives are instrumental in stereoselective syntheses, allowing for the precise arrangement of substituents around the piperidine core. The presence of the bulky and electron-withdrawing nosyl group can direct the approach of reagents, leading to high levels of diastereoselectivity in reactions such as reductions, alkylations, and cycloadditions.

For example, the reduction of the ketone can be achieved with high stereoselectivity to produce either the axial or equatorial alcohol, depending on the choice of reducing agent and reaction conditions. These resulting chiral piperidin-4-ols are versatile intermediates for further elaboration. nih.gov Furthermore, asymmetric reactions, such as 1,3-dipolar cycloadditions involving azomethine ylides, can be used to generate densely substituted pyrrolidines fused to the piperidine ring with excellent control over the formation of new stereocenters. nih.gov The chiral information can be introduced through a chiral auxiliary on the nitrogen, like a sulfinyl group, which directs the stereochemical outcome of the cycloaddition. nih.gov

Table 2: Examples of Stereoselective Reactions on Piperidone Systems

Reaction TypeSubstrateKey Reagent/CatalystOutcome
Diastereoselective ReductionN-protected piperidin-4-oneCatecholboraneHighly diastereoselective formation of piperidin-4-ols. nih.gov
[3+2] CycloadditionChiral N-tert-butanesulfinylazadieneAzomethine ylides / Ag₂CO₃Highly diastereoselective synthesis of densely substituted pyrrolidines. nih.gov
Kinetic ResolutionN-Boc-spirocyclic 2-arylpiperidinesn-BuLi/(-)-sparteineSeparation of enantiomers with high enantiomeric ratios. rsc.org

These stereoselective methodologies provide access to a wide range of enantioenriched piperidine-based scaffolds, which are crucial for investigating structure-activity relationships in medicinal chemistry. nih.gov

Strategic Application in Chemical Library Generation and Diversification for Research Purposes

The generation of chemical libraries containing a large number of diverse but structurally related compounds is a cornerstone of modern drug discovery. chemrxiv.org this compound is an excellent starting material for creating such libraries due to its multiple points for diversification. The core piperidone structure allows for modifications at the nitrogen atom (after deprotection), the carbonyl group, and the α-positions to the carbonyl.

By employing combinatorial chemistry or parallel synthesis techniques, a wide array of substituents can be introduced at these positions. For example, the ketone can be converted into a variety of functional groups (alcohols, amines, alkenes) or used as a handle to build spirocyclic or fused systems. preprints.org The nitrogen atom, once the nosyl group is removed, can be acylated, alkylated, or arylated with a diverse set of building blocks. This multi-directional approach allows for the rapid generation of a large library of piperidine analogues from a single, common intermediate, facilitating the exploration of chemical space to identify new lead compounds for various biological targets. chemrxiv.org

Precursor in Ligand Design and Catalyst Development Studies for Organic Reactions

The piperidine scaffold is not only prevalent in bioactive molecules but also serves as a structural motif in the design of ligands for transition metal catalysis. The conformational rigidity and defined stereochemistry of substituted piperidines make them attractive backbones for chiral ligands used in asymmetric catalysis.

This compound can be used as a precursor to synthesize chiral amino alcohols or diamines. These resulting molecules, after further modification, can act as ligands that coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of organic reactions. For example, iridium complexes bearing ligands with a picolinamide (B142947) skeleton, which can be conceptually derived from piperidine structures, have been designed for efficient formic acid dehydrogenation. rsc.org The development of new ligands is crucial for advancing catalytic methods, and the versatility of the piperidone intermediate provides a valuable platform for creating novel ligand structures with tailored electronic and steric properties.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Methoxybenzenesulfonyl Piperidin 4 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-(4-Methoxybenzenesulfonyl)piperidin-4-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, confirming the compound's structural integrity.

While specific experimental data for this compound is not widely published, a detailed analysis can be constructed based on established principles and data from closely related analogs, such as 1-(4-Methoxybenzenesulfonyl)piperidine. The introduction of a carbonyl group at the C-4 position of the piperidine (B6355638) ring significantly influences the chemical shifts of the adjacent protons and carbons.

Predicted ¹H and ¹³C NMR Data for this compound:

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity
H-2/H-6~3.6 - 3.8~45Triplet
H-3/H-5~2.6 - 2.8~40Triplet
H-7/H-11 (Aromatic)~7.7 - 7.9~129Doublet
H-8/H-10 (Aromatic)~7.0 - 7.2~114Doublet
Methoxy (B1213986) (OCH₃)~3.9~56Singlet
C-4 (Carbonyl)-~208-
C-9 (Aromatic)-~164-
C-12 (Aromatic)-~127-

Note: Predicted values are based on spectral data of analogous compounds and established substituent effects.

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, a suite of 2D NMR experiments is employed. rsc.orgrsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a clear correlation between the protons at the C-2/C-6 positions and the protons at the C-3/C-5 positions of the piperidine ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded protons and carbons (¹H-¹³C). This would definitively link the proton signals of the piperidine ring and the methoxy group to their corresponding carbon atoms, as outlined in the data table above.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include:

The protons on C-2/C-6 with the carbonyl carbon (C-4).

The aromatic protons (H-7/H-11) with the sulfonamide-bearing carbon (C-12) and the methoxy-bearing carbon (C-9).

The methoxy protons with the aromatic carbon C-9.

For derivatives of this compound that are chiral, determining the enantiomeric purity is crucial. NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this assessment. unipi.it Chiral lanthanide shift reagents, for example, can form diastereomeric complexes with the enantiomers of a chiral analyte. This interaction breaks the magnetic equivalence of the enantiomers, resulting in separate signals in the NMR spectrum. The ratio of the integrals of these separated signals directly corresponds to the enantiomeric ratio of the sample.

The choice of the chiral shift reagent and the experimental conditions, such as the solvent and temperature, are critical for achieving optimal separation of the enantiomeric signals. For piperidine derivatives, chiral acids can be used to form diastereomeric salts, which can also be distinguished by NMR. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. mdpi.com

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. researchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound, which is C₁₂H₁₅NO₄S. The calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.

HRMS Data for this compound:

IonCalculated Exact Mass
[M+H]⁺270.0795
[M+Na]⁺292.0614

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation pattern that acts as a "fingerprint" for the molecule, offering valuable structural insights. researchgate.netacgpubs.org

For this compound, the fragmentation would likely be initiated by cleavage of the relatively weak bonds, such as the S-N bond and bonds within the piperidine ring.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound:

m/zProposed Fragment Structure
171.0114[C₇H₇O₃S]⁺ (4-methoxybenzenesulfonyl cation)
155.0165[C₇H₇O₂S]⁺ (Loss of oxygen from the sulfonyl group)
99.0651[C₅H₉NO]⁺ (Piperidin-4-one cation)
108.0573[C₇H₈O]⁺ (p-cresol radical cation, from rearrangement)

The analysis of these fragment ions allows for the confirmation of the different structural subunits within the molecule, such as the 4-methoxybenzenesulfonyl group and the piperidin-4-one ring.

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. mdpi.com For derivatives of this compound, obtaining a single crystal suitable for X-ray diffraction analysis would provide an unambiguous depiction of its solid-state conformation.

Studies on analogous N-sulfonylated piperidine derivatives have consistently shown that the piperidine ring adopts a chair conformation. nih.gov It is therefore highly probable that the piperidine ring in this compound also exists in a chair conformation in the solid state. This conformation minimizes steric and torsional strain within the six-membered ring. The orientation of the bulky 4-methoxybenzenesulfonyl group would also be determined, typically occupying an equatorial position to minimize steric hindrance.

Expected Crystallographic Parameters for this compound:

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Piperidine Ring ConformationChair

The precise bond lengths and angles obtained from X-ray crystallography would also provide valuable data for computational modeling and a deeper understanding of the electronic effects within the molecule.

Single-Crystal X-ray Diffraction Methodologies

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise solid-state structure of crystalline compounds. For this compound and its derivatives, this technique elucidates bond lengths, bond angles, and the conformation of the piperidine and benzene (B151609) rings.

The process begins with the growth of high-quality single crystals, which can be achieved through techniques like slow evaporation from a suitable solvent, such as ethanol, methanol, or solvent mixtures like dichloromethane (B109758)/methanol. chemrevlett.com Once a suitable crystal is obtained, it is mounted on a diffractometer. Data collection is typically performed using monochromatic X-ray radiation, often molybdenum (Mo Kα, λ = 0.71073 Å) or copper (Cu Kα, λ = 1.5418 Å). researchgate.netnih.gov

The diffraction data, consisting of thousands of reflection intensities, are collected at a controlled temperature, frequently at low temperatures (e.g., 100 K or 296 K) to minimize thermal vibrations and improve data quality. nih.gov The structure is then solved using direct methods and refined using full-matrix least-squares on F². researchgate.net Software packages such as SHELXS and SHELXL are commonly employed for structure solution and refinement. nih.gov

Crystallographic studies on analogous N-sulfonylpiperidones reveal common structural features. For instance, the piperidine ring typically adopts a stable chair conformation. researchgate.net The geometry around the sulfur atom in the sulfonyl group is generally a distorted tetrahedron. researchgate.net Analysis of a related compound, 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, showed it crystallizes in the monoclinic space group P2₁/c. researchgate.net

Table 1: Representative Crystallographic Data for a Related N-Sulfonylpiperidine Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.214(9)
b (Å) 11.371(5)
c (Å) 20.939(16)
β (°) 115.399(2)
Volume (ų) 2197(3)
Z (molecules/unit cell) 4
Radiation type Mo Kα
Refinement method Full-matrix least-squares on F²

Data based on the structure of 1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a structurally similar compound. researchgate.net

Analysis of Hydrogen Bonding and Supramolecular Architecture

The solid-state packing of this compound and its derivatives is governed by a network of non-covalent interactions, primarily hydrogen bonds and van der Waals forces. These interactions dictate the formation of higher-order supramolecular architectures. researchgate.netrsc.org

Although the primary sulfonamide nitrogen in the parent compound is tertiary and thus not a hydrogen bond donor, the molecular framework contains several potential hydrogen bond acceptors, namely the two sulfonyl oxygen atoms, the keto oxygen atom, and the methoxy oxygen atom. The hydrogen bond donors are the C-H groups of the piperidine and aromatic rings. nih.gov

Weak C-H···O hydrogen bonds are significant in organizing the molecules in the crystal lattice. For example, protons from the piperidine ring or the methoxy group can interact with the sulfonyl or keto oxygen atoms of adjacent molecules. These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov Studies on a wide range of sulfonamide-containing crystal structures have shown that sulfonyl oxygens are proficient hydrogen bond acceptors. nih.gov

In derivatives where the piperidine ring is modified to include hydrogen bond donors (e.g., an -OH or -NH group), stronger O-H···O or N-H···O bonds can form, often becoming the dominant interactions in directing the crystal packing. mdpi.com Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules can contribute to the stability of the supramolecular assembly, arranging the molecules in an orderly fashion. nih.gov The interplay of these various intermolecular forces results in a unique and stable crystal packing for each specific compound. mdpi.com

Table 2: Potential Hydrogen Bond Interactions in this compound

Donor Group Acceptor Group Interaction Type Potential Motif
C-H (Piperidine) O=S C-H···O Chain/Sheet Formation
C-H (Piperidine) O=C C-H···O Intermolecular Linking
C-H (Aromatic) O=S C-H···O 3D Network

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Structure Probing

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for the characterization of this compound, providing information on its functional groups and electronic transitions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational frequencies of its specific functional groups. The presence of the ketone group (C=O) in the piperidine ring is confirmed by a strong stretching vibration typically observed in the range of 1710-1725 cm⁻¹. The sulfonyl group (SO₂) gives rise to two distinct, strong stretching bands: an asymmetric stretch usually found between 1330-1370 cm⁻¹ and a symmetric stretch between 1140-1180 cm⁻¹.

Other significant peaks include C-H stretching vibrations from the aliphatic piperidine ring and the aromatic ring, typically appearing just below and above 3000 cm⁻¹, respectively. The C-O stretching of the methoxy group on the benzene ring is also identifiable. The region between 500-1600 cm⁻¹ is often rich with peaks corresponding to C-C bond stretching within the rings and various bending vibrations, providing a unique "fingerprint" for the molecule. researchgate.net

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibration Type Typical Wavenumber (cm⁻¹)
C=O (Ketone) Stretch 1710 - 1725
SO₂ (Sulfonyl) Asymmetric Stretch 1330 - 1370
SO₂ (Sulfonyl) Symmetric Stretch 1140 - 1180
C-H (Aromatic) Stretch 3000 - 3100
C-H (Aliphatic) Stretch 2800 - 3000
C-O-C (Ether) Stretch 1230 - 1270 (asymmetric) / 1020 - 1060 (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule. The spectrum of this compound is dominated by the 4-methoxybenzenesulfonyl chromophore. This aromatic system gives rise to strong absorption bands in the UV region, typically between 200 and 300 nm. mu-varna.bg

These absorptions are primarily due to π→π* transitions within the substituted benzene ring. The presence of the electron-donating methoxy group and the electron-withdrawing sulfonyl group can influence the exact position and intensity of these absorption maxima (λmax). A less intense n→π* transition associated with the non-bonding electrons of the ketone's carbonyl oxygen may also be observed, often at a longer wavelength but with significantly lower intensity. For a similar chromophore in 1-(4-methoxybenzoyl)piperidin-4-one, a primary absorption band appears around 280-290 nm. smolecule.com

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
1-(4-chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol

Future Research Directions and Unexplored Avenues for 1 4 Methoxybenzenesulfonyl Piperidin 4 One in Academic Research

Development of Enantioselective Syntheses for Chiral Analogs

The synthesis of enantiomerically pure substituted piperidines is a significant area of organic chemistry, driven by the prevalence of these chiral scaffolds in numerous biologically active molecules and pharmaceuticals. nih.govrsc.org While the parent compound, 1-(4-methoxybenzenesulfonyl)piperidin-4-one, is achiral, future research could focus on developing enantioselective methods to synthesize its chiral analogs, particularly those substituted at the C-2, C-3, C-5, or C-6 positions of the piperidine (B6355638) ring.

Current asymmetric strategies for piperidine synthesis that could be adapted include:

Chiral Amine Auxiliaries: Utilizing commercially available chiral amines in condensation reactions can induce exocyclic stereochemistry control, leading to the formation of enantiomerically pure piperidines. rsc.orgacs.org

Chemo-enzymatic Approaches: Combining chemical synthesis with biocatalysis offers a powerful route to chiral piperidines. nih.gov For instance, ketoreductase enzymes can facilitate the stereoselective reduction of the ketone in the piperidin-4-one ring to produce optically pure chiral hydroxyl analogs. researchgate.net

Catalytic Asymmetric Methods: The use of chiral catalysts, such as those based on transition metals or organocatalysts, can enable the asymmetric functionalization of the piperidine ring. nih.govrsc.org This includes reactions like asymmetric hydrogenation, Michael additions, and aldol (B89426) condensations on precursors to the target molecule. youtube.com

The development of these enantioselective routes would provide access to a new library of chiral building blocks derived from this compound, opening doors for their evaluation in medicinal chemistry and asymmetric catalysis.

Table 1: Potential Enantioselective Strategies for Chiral Analogs

Strategy Description Potential Outcome
Chiral Pool Synthesis Starting from readily available chiral precursors to build the piperidine ring. Access to specific enantiomers based on starting material.
Chiral Auxiliary Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. acs.org High diastereoselectivity, with the auxiliary being removable later.
Asymmetric Catalysis Use of a small amount of a chiral catalyst (metal-based or organocatalyst) to generate a large amount of a chiral product. rsc.org High enantiomeric excess (ee) and catalytic efficiency.

Integration into Flow Chemistry and Microreactor Technologies for Scalable Synthesis

The transition from traditional batch processing to continuous flow chemistry and microreactor technologies offers significant advantages in terms of safety, efficiency, scalability, and process control. beilstein-journals.orgacs.org Integrating the synthesis of this compound and its derivatives into such systems is a logical and promising direction for future research.

Microreactors provide a high surface-area-to-volume ratio, enabling superior heat and mass transfer. beilstein-journals.orgkth.se This precise control over reaction parameters can lead to improved yields, higher purity, and the ability to safely perform highly exothermic or hazardous reactions. researchgate.net For the synthesis of piperidones, which can involve multi-step sequences, a continuous flow setup can streamline the process by linking individual reactions, thereby reducing manual handling, minimizing waste, and allowing for rapid optimization and production. acs.orgunimi.it

Future research could focus on developing a continuous flow process for the key cyclization step in the formation of the piperidone ring. Furthermore, subsequent functionalization reactions could be performed in-line using packed-bed reactors containing immobilized catalysts or reagents, facilitating easier purification and catalyst recycling. rsc.org This approach would be particularly valuable for the large-scale production required for industrial applications.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The reactivity of the this compound scaffold is largely dictated by the ketone functionality and the N-sulfonyl group. While conventional transformations of the ketone (e.g., reduction, olefination, reductive amination) are known, there is considerable scope for exploring novel and unconventional reactivity patterns.

Future investigations could explore:

Photochemical Reactions: The use of light to induce novel transformations, such as [2+2] cycloadditions with alkenes to form spirocyclic structures, could be investigated. nih.gov

Electrochemical Synthesis: Employing electrochemical methods for oxidation or reduction reactions could provide greener and more selective alternatives to traditional chemical reagents.

Novel Catalytic Cycles: The development of new transition-metal-catalyzed reactions for C-H activation or cross-coupling at the positions alpha to the nitrogen or the carbonyl group could lead to unprecedented derivatives. The N-sulfonyl group can act as a directing group in such transformations.

Ring-Opening and Rearrangement Reactions: Exploring conditions that promote ring-opening of the piperidine core or trigger skeletal rearrangements could yield entirely new heterocyclic scaffolds, further expanding the synthetic utility of the parent molecule.

Understanding how the interplay between the ketone and the electron-withdrawing sulfonyl group influences the molecule's reactivity will be key to unlocking these new chemical transformations.

Advanced Materials Science Applications as Chemical Building Blocks

Beyond its role in medicinal chemistry, this compound holds potential as a functional building block for advanced materials. The rigid piperidone core, combined with the sulfonyl and methoxyphenyl groups, can impart specific properties such as thermal stability, polarity, and defined conformational preferences.

Potential applications in materials science include:

Polymer Synthesis: The molecule could be bifunctionalized to act as a monomer for the synthesis of novel polyamides, polyesters, or polyimides. The incorporation of the N-sulfonylpiperidone unit into a polymer backbone could influence properties like glass transition temperature, solubility, and mechanical strength. Research has already shown that bis(piperidin-4-one) derivatives can be used to form dynamic polymer networks. rsc.org

Stabilizers and Additives: Piperidone derivatives have been investigated as stabilizers for synthetic polymers against photo- and thermal degradation. google.comgoogle.com The specific substitution pattern of this compound could offer unique stabilizing properties.

Organic Electronics: The aromatic and sulfonyl groups suggest potential for use in designing organic materials for electronic applications, where charge transport properties could be tuned through chemical modification.

Systematic studies are needed to synthesize polymers and materials incorporating this scaffold and to characterize their resulting physicochemical properties.

Synergistic Approaches Combining Synthetic and Computational Research for Targeted Design

The integration of computational chemistry with synthetic research provides a powerful paradigm for the targeted design of molecules with desired properties, minimizing the trial-and-error nature of traditional discovery. nih.gov This synergistic approach is a highly promising avenue for future research involving this compound.

In Silico Screening: Computational tools can be used to design virtual libraries of derivatives and predict their properties, such as binding affinity to biological targets, electronic properties, or reactivity. doi.orgresearchgate.netnih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be employed to study reaction mechanisms, transition states, and reactivity patterns. nih.govdoi.org This understanding can guide the optimization of reaction conditions and the prediction of novel transformations.

Molecular Dynamics Simulations: For biological or materials science applications, molecular dynamics simulations can provide insights into the dynamic behavior of molecules, such as their interaction with proteins or their conformation within a polymer matrix. nih.govacs.org

By combining the predictive power of computational modeling with the practical execution of organic synthesis, research on this compound can be accelerated, leading to a more efficient and rational discovery of new molecules and materials with tailored functions. nih.gov

Q & A

Q. What are the established synthetic routes for 1-(4-Methoxybenzenesulfonyl)piperidin-4-one, and how can reaction conditions be optimized for reproducibility?

Methodological Answer: The synthesis typically involves nucleophilic substitution between piperidin-4-one and 4-methoxybenzenesulfonyl chloride. Key steps include:

  • Base Selection: Use a mild base (e.g., triethylamine or pyridine) to deprotonate the piperidin-4-one nitrogen, facilitating sulfonylation .
  • Solvent System: Dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C to control exothermicity .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
    Critical Note: Monitor reaction progress via TLC to avoid over-sulfonylation. Adjust stoichiometry (1:1.2 molar ratio of piperidin-4-one to sulfonyl chloride) to maximize yield (reported ~65–75%) .

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy: Confirm the presence of the sulfonyl group (δ 3.8–4.0 ppm for methoxy protons; δ 7.5–8.0 ppm for aromatic protons) and piperidin-4-one carbonyl (δ 2.5–3.5 ppm for piperidine protons, δ 205–210 ppm for carbonyl carbon in 13C^{13}\text{C} NMR) .
  • X-ray Crystallography: Refine crystal structures using SHELX software to resolve bond angles and confirm the sulfonyl-piperidine conformation .
  • Mass Spectrometry: ESI-MS (positive mode) to verify molecular ion peaks (expected m/z: ~297.3 for [M+H]+^+) .

Q. What preliminary biological screening strategies are recommended for this compound?

Methodological Answer: Prioritize assays based on structural analogs:

  • Enzyme Inhibition: Test against tyrosine kinases (e.g., ACK1) or nucleotide pyrophosphatases (NPP1) due to sulfonyl group’s affinity for catalytic pockets .
  • Antimicrobial Activity: Use MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. Compare with controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound for scale-up?

Methodological Answer:

  • Catalyst Screening: Test phase-transfer catalysts (e.g., TBAB) to enhance sulfonyl chloride reactivity in biphasic systems .
  • Temperature Control: Use a jacketed reactor to maintain 0–5°C during sulfonylation, reducing side reactions .
  • In-line Analytics: Implement FTIR or HPLC to monitor sulfonyl chloride consumption in real time .
    Data-Driven Adjustment: Correlate reaction time/yield using a Design of Experiments (DoE) approach, varying solvent polarity and base strength .

Q. What mechanistic insights can be derived from the compound’s interaction with ACK1 kinase?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model the sulfonyl group’s hydrogen bonding with ACK1’s ATP-binding pocket (e.g., Lys158, Asp159) .
  • Kinase Assays: Measure IC50_{50} via ADP-Glo™ assays. If activity is low (<10 µM), synthesize analogs with electron-withdrawing substituents (e.g., nitro groups) to enhance binding .
  • Mutagenesis Studies: Validate target engagement by testing ACK1 mutants (e.g., Lys158Ala) for reduced inhibition .

Q. How should researchers address contradictory bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Validation: Cross-verify using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition) .
  • Solubility Checks: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Metadata Analysis: Correlate activity with assay conditions (pH, ionic strength) and cell line genetic backgrounds (e.g., ACK1 expression levels) .

Q. What structure-activity relationship (SAR) strategies are effective for modifying this scaffold?

Methodological Answer:

  • Core Modifications:

    Position Modification Biological Impact Reference
    Sulfonyl groupReplace methoxy with halogens (e.g., Cl, F)Enhanced lipophilicity and target binding
    Piperidin-4-oneReduce carbonyl to alcohol (NaBH4_4)Alters conformational flexibility
  • High-Throughput Screening (HTS): Generate a library of 50–100 analogs via parallel synthesis. Prioritize candidates with <100 nM IC50_{50} .

Q. What challenges arise in crystallographic studies of this compound, and how are they resolved?

Methodological Answer:

  • Crystal Growth: Use vapor diffusion (e.g., ether into DCM solution) to obtain single crystals. Add seeding crystals if nucleation is slow .
  • Ring Puckering Analysis: Apply Cremer-Pople parameters to quantify piperidin-4-one chair/flattening conformations. Compare with DFT-optimized geometries .
  • Disorder Handling: Refine SHELXL with PART instructions for disordered methoxy or sulfonyl groups .

Q. How can researchers troubleshoot low purity during purification?

Methodological Answer:

  • Chromatography Optimization: Use gradient elution (5→50% ethyl acetate in hexane) with a high-performance column (e.g., C18 reverse-phase) .
  • Recrystallization Solvent Screening: Test binary mixtures (e.g., acetone/water, ethanol/hexane) to maximize crystal yield .
  • By-product Identification: Characterize impurities via LC-MS/MS and adjust reaction stoichiometry to suppress their formation .

Q. What interdisciplinary applications exist beyond medicinal chemistry?

Methodological Answer:

  • Material Science: Explore sulfonyl-piperidine complexes as ligands for metal-organic frameworks (MOFs) with gas storage potential .
  • Catalysis: Test as a chiral auxiliary in asymmetric synthesis (e.g., aldol reactions) due to its rigid piperidin-4-one scaffold .
  • Chemical Biology: Conjugate with fluorescent probes (e.g., BODIPY) for live-cell imaging of kinase activity .

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Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Methoxybenzenesulfonyl)piperidin-4-one
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Reactant of Route 2
Reactant of Route 2
1-(4-Methoxybenzenesulfonyl)piperidin-4-one

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